

Isavuconazonium Sulfate vs. Isavuconazole Active Metabolite: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Isavuconazonium Sulfate*

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Abstract

Isavuconazonium sulfate is a water-soluble prodrug developed to overcome the solubility limitations of its active moiety, isavuconazole, a broad-spectrum triazole antifungal agent.^{[1][2]} This technical guide provides an in-depth comparison of **isavuconazonium sulfate** and its active metabolite, isavuconazole. It details their chemical properties, pharmacokinetic and pharmacodynamic profiles, mechanism of action, and clinical efficacy, with a focus on quantitative data and experimental methodologies.

Introduction

Invasive fungal infections (IFIs) are a significant cause of morbidity and mortality, particularly in immunocompromised patient populations.^[3] The development of effective and well-tolerated antifungal agents is crucial. Isavuconazole, a second-generation triazole, exhibits potent activity against a wide range of yeasts, molds, and dimorphic fungi.^{[4][5]} However, its low water solubility presents challenges for intravenous formulation. To address this, the water-soluble prodrug, **isavuconazonium sulfate**, was developed, which is available in both intravenous and oral formulations.^{[1][6]} Upon administration, **isavuconazonium sulfate** is rapidly and extensively converted to the active isavuconazole by plasma esterases.^{[7][8]}

Chemical and Physical Properties

Isavuconazonium sulfate is the N-(3-(2-((1R,2R)-1-(2,5-difluorophenyl)-1-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)-4-cyanobenzyl)-L-alaninate salt of isavuconazole. The prodrug moiety enhances water solubility, allowing for an intravenous formulation without the need for cyclodextrins, which have been associated with nephrotoxicity.[1][9]

Pharmacokinetics: From Prodrug to Active Metabolite

The pharmacokinetic profile of **isavuconazonium sulfate** is characterized by its rapid and efficient conversion to isavuconazole.

Absorption and Bioavailability

Following oral administration, **isavuconazonium sulfate** is well absorbed, with an absolute bioavailability of isavuconazole reaching 98%.[1][10] The oral absorption is not significantly affected by food.[1]

Conversion of Isavuconazonium Sulfate to Isavuconazole

- Experimental Protocol: In Vitro Hydrolysis Assay
 - Objective: To determine the rate and extent of **isavuconazonium sulfate** hydrolysis to isavuconazole in human plasma.
 - Methodology:
 - **Isavuconazonium sulfate** is incubated in fresh human plasma at 37°C.
 - Aliquots are taken at various time points.
 - The reaction is quenched by protein precipitation with a suitable organic solvent (e.g., acetonitrile).

- The concentrations of **isavuconazonium sulfate** and isavuconazole in the supernatant are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[8][11]
- Results: In vitro studies demonstrate that **isavuconazonium sulfate** is rapidly hydrolyzed in blood to isavuconazole, primarily by butylcholinesterase.[1][9] Following intravenous administration, the prodrug concentration is typically below the level of detection within 1.25 hours after the start of a one-hour infusion.[1] The total exposure (AUC) of the prodrug is less than 1% of that of isavuconazole.[1]

Distribution, Metabolism, and Excretion of Isavuconazole

Isavuconazole exhibits a large volume of distribution (approximately 450 L) and is highly protein-bound (>99%), primarily to albumin.[1] It is metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP3A5, and subsequently by uridine diphosphate-glucuronosyltransferases (UGT).[1][10] The mean plasma half-life of isavuconazole is approximately 130 hours.[10] Excretion occurs primarily through the feces (46.1%) and urine (45.5%), with less than 1% of the administered dose excreted as unchanged isavuconazole in the urine.[10]

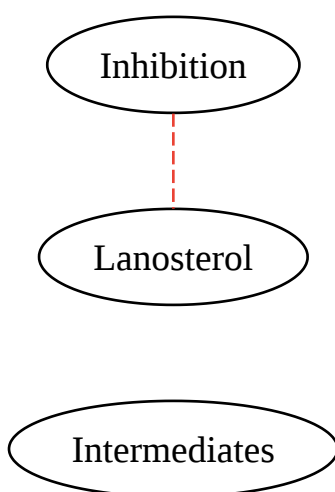
Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of isavuconazole following the administration of **isavuconazonium sulfate**.

Parameter	Oral Administration	Intravenous Administration
Bioavailability	98% [1] [10]	N/A
Tmax (median)	3.0 hours [10]	~1 hour (end of infusion) [1]
Cmax (mean, steady state, 200 mg dose)	7.5 mg/L [10]	Not directly comparable due to loading dose
AUC (mean, steady state, 200 mg dose)	121.4 mg·h/L [10]	Not directly comparable due to loading dose
Volume of Distribution (Vss)	~450 L [1]	~450 L [1]
Protein Binding	>99% [1]	>99% [1]
Half-life ($t_{1/2}$)	~130 hours [10]	~130 hours [10]

Mechanism of Action of Isavuconazole

Isavuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14 α -demethylase (Erg11p).[\[1\]](#)[\[12\]](#) This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.



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The inhibition of lanosterol 14 α -demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane.[12] This disrupts the membrane's structure and function, ultimately leading to fungal cell death.[12] Mammalian demethylase enzymes are less sensitive to isavuconazole's inhibitory effects.[1]

Pharmacodynamics and In Vitro Activity

The in vitro activity of isavuconazole has been extensively evaluated against a broad range of fungal pathogens. It is important to note that in vitro susceptibility testing should be performed with the active metabolite, isavuconazole, as the prodrug, **isavuconazonium sulfate**, shows lower in vitro activity.[13] A direct comparison showed that the MIC values for the prodrug were one 2-fold dilution higher than those of isavuconazole.[13]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A2)

- Objective: To determine the minimum inhibitory concentration (MIC) of isavuconazole against filamentous fungi.
- Methodology:
 - A standardized inoculum of the fungal isolate is prepared.
 - Serial two-fold dilutions of isavuconazole are prepared in RPMI-1640 medium in a microtiter plate.
 - The fungal inoculum is added to each well.
 - The plate is incubated at 35°C for 48-72 hours.
 - The MIC is determined as the lowest concentration of isavuconazole that causes a significant inhibition of growth (typically $\geq 50\%$ or 100% depending on the fungus) compared to the growth control.
- Results: The following tables summarize the in vitro activity of isavuconazole against key fungal pathogens.

In Vitro Activity of Isavuconazole against Aspergillus Species

Organism	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Aspergillus fumigatus	0.06 - ≥16[14][15]	0.5[14]	1[16]
Aspergillus flavus	0.25 - 2	0.76 (Geometric Mean)[3]	-
Aspergillus niger	0.5 - 4	2.36 (Geometric Mean)[3]	-
Aspergillus terreus	0.06 - 1	0.25[14]	1[16]

In Vitro Activity of Isavuconazole against Candida Species

Organism	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Candida albicans	≤0.03 - 1	<0.5[17]	<2.0[17]
Candida glabrata	≤0.03 - 4	<0.5[17]	<2.0[17]
Candida krusei	≤0.03 - 1	<0.5[17]	<2.0[17]

In Vitro Activity of Isavuconazole against Mucorales

Organism	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Rhizopus spp.	0.5 - 8	1[14]	-
Mucor spp.	0.25 - 16	-	-

Clinical Efficacy

The clinical efficacy of isavuconazole has been established in two pivotal Phase III clinical trials: the SECURE trial for invasive aspergillosis and the VITAL trial for invasive mucormycosis and other rare fungal diseases.[18][19]

Invasive Aspergillosis (SECURE Trial)

The SECURE trial was a randomized, double-blind, non-inferiority trial comparing isavuconazole to voriconazole for the primary treatment of invasive mold disease caused by *Aspergillus* species or other filamentous fungi.[\[20\]](#)[\[21\]](#)

- Experimental Protocol: SECURE Trial Design
 - Objective: To compare the efficacy and safety of isavuconazole with voriconazole in the primary treatment of invasive aspergillosis.
 - Methodology:
 - Eligible patients with proven, probable, or possible invasive fungal disease were randomized to receive either isavuconazole or voriconazole.
 - The isavuconazole arm received a loading dose of 200 mg every 8 hours for 2 days, followed by a maintenance dose of 200 mg once daily.[\[20\]](#)
 - The voriconazole arm received a standard dosing regimen.
 - The primary endpoint was all-cause mortality through day 42.
 - Secondary endpoints included overall response at the end of treatment.
 - Results:

Endpoint	Isavuconazole	Voriconazole
All-cause mortality at day 42 (ITT population)	18.6% [18]	20.2% [18]
Overall response at end of treatment (modified ITT)	35.0% [18]	36.4% [18]
Drug-related adverse events	42.4% [18]	59.8% [18]

Isavuconazole was found to be non-inferior to voriconazole for the primary treatment of invasive aspergillosis and was associated with significantly fewer drug-related adverse events.[\[18\]](#)[\[21\]](#)

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Invasive Mucormycosis (VITAL Trial)

The VITAL trial was a single-arm, open-label trial that evaluated the efficacy and safety of isavuconazole for the treatment of mucormycosis.[22][23] The results were compared to a matched case-control group of patients treated with amphotericin B from the FungiScope registry.[23]

- Results:

Endpoint	Isavuconazole (VITAL trial)	Amphotericin B (FungiScope controls)
All-cause mortality at day 42	33.3%[24]	41.3%[24]
Overall survival at day 84	57%[24]	50%[24]

The study concluded that isavuconazole showed efficacy against mucormycosis, with outcomes comparable to those seen with amphotericin B.[23]

Resistance Mechanisms

Resistance to isavuconazole, similar to other azoles, can develop through several mechanisms:

- Target site modifications: Mutations in the ERG11 (CYP51A) gene can reduce the binding affinity of isavuconazole to lanosterol 14 α -demethylase.[16][17]
- Efflux pump overexpression: Overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump the drug out of the fungal cell.[16][17]
- Alterations in the ergosterol biosynthesis pathway: Mutations in other genes involved in ergosterol synthesis can also contribute to resistance.[16]

Cross-resistance between isavuconazole and other azoles has been observed.[16]

Conclusion

Isavuconazonium sulfate is an effective and well-tolerated prodrug that provides a valuable therapeutic option for the treatment of invasive aspergillosis and mucormycosis. Its favorable pharmacokinetic profile, including high oral bioavailability and rapid conversion to the active moiety, isavuconazole, allows for flexible dosing and administration. Isavuconazole demonstrates potent in vitro activity against a broad spectrum of fungal pathogens by inhibiting ergosterol biosynthesis. Clinical trials have established its non-inferiority to voriconazole for invasive aspergillosis with an improved safety profile, and comparable efficacy to amphotericin B for invasive mucormycosis. Understanding the distinct roles and properties of the prodrug and its active metabolite is essential for optimizing its clinical use in combating life-threatening invasive fungal infections.

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